molecular formula C13H17N5OS B6132241 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine

4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine

Cat. No.: B6132241
M. Wt: 291.37 g/mol
InChI Key: VQWJTQQUDNFTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine is a chemical compound that features a morpholine ring substituted with a phenyl-tetrazole moiety via a sulfanyl-ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst.

    Formation of the Sulfanyl-Ethyl Linkage: The phenyl-tetrazole is then reacted with an appropriate ethyl halide to introduce the sulfanyl-ethyl group.

    Formation of the Morpholine Ring: Finally, the sulfanyl-ethyl intermediate is reacted with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}piperidine
  • 4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}pyrrolidine

Uniqueness

4-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring systems. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

4-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-2-4-12(5-3-1)18-13(14-15-16-18)20-11-8-17-6-9-19-10-7-17/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWJTQQUDNFTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.